3,5-Dibromo-2-methylbenzoic acid is a compound that has been isolated from the sea sponge Didiscus sp. and has been characterized by spectral methods, X-ray diffraction analysis, and comparison with a synthetic sample4. This compound is structurally related to other benzoic acid derivatives, which have been studied for various biological activities and applications in different fields. The relevance of such compounds is highlighted by their potential use in medical and industrial applications, as well as their occurrence in natural products.
The solubility of 3,5-Dibromo-2-methylbenzoic acid has been experimentally determined in 13 solvents at temperatures ranging from 288.15 to 333.15 K []. This study aimed to understand its solubility behavior and extract Abraham model solute descriptors. These descriptors are crucial for predicting solubility in other solvents and understanding the compound's interactions within different chemical environments.
The applications of 3,5-Dibromo-2-methylbenzoic acid and its related compounds span across various fields. In the medical field, the inhibition of prolyl hydroxylase by ethyl-3,4-dihydroxybenzoate suggests a potential therapeutic approach for treating fibrotic diseases1. The anticancer properties of related compounds, such as the 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, demonstrate their applicability in oncology, particularly in the development of new chemotherapeutic agents3. In agriculture, compounds like 2,3,5-triiodobenzoic acid have been found to act as anti-auxins, influencing the growth processes in plants, which could be leveraged for crop management and development of growth regulators2. Additionally, the multicomponent reactions of aminobenzoic acids, as described in the synthesis of various derivatives, highlight the versatility of benzoic acid compounds in synthetic chemistry, which could be utilized in the design and synthesis of novel materials or pharmaceuticals5.
The mechanism of action for 3,5-Dibromo-2-methylbenzoic acid itself has not been explicitly detailed in the provided papers. However, related compounds have been shown to exhibit significant biological activities. For instance, ethyl-3,4-dihydroxybenzoate has been found to inhibit the activity of prolyl 4-hydroxylase, an enzyme involved in the synthesis of collagen, thereby reducing collagen production in fibroblast cultures1. This suggests that structural analogs of benzoic acid derivatives could potentially modulate enzymatic activities, leading to therapeutic applications in conditions characterized by tissue fibrosis. Similarly, 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, which are structurally related to benzoic acid derivatives, have shown potent cytotoxic activity and topoisomerase I-targeting activity, indicating their potential as anticancer agents3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7